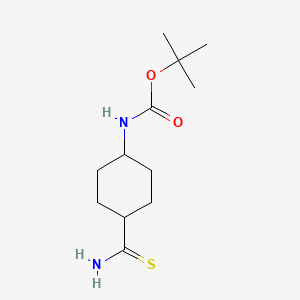
Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential reactivity and stability under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired outcome.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-tert-butyl ((1r,4r)-4-(2-aminopropan-2-yl)cyclohexyl)carbamate
- Rel-tert-butyl ((1r,4r)-4-(dimethylamino)cyclohexyl)carbamate
Uniqueness
Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate is unique due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C12H22N2O2S |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl N-(4-carbamothioylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h8-9H,4-7H2,1-3H3,(H2,13,17)(H,14,15) |
InChI Key |
XXYWYOAWAOXWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
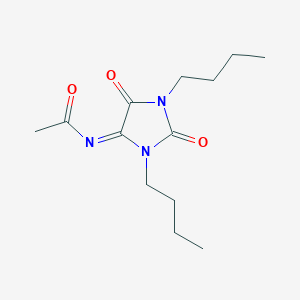
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
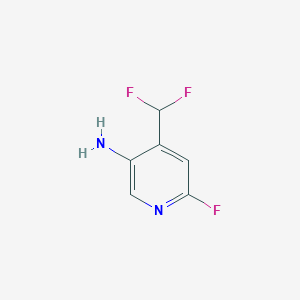
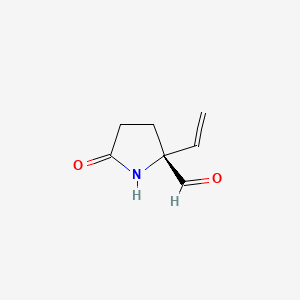
![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)
![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)
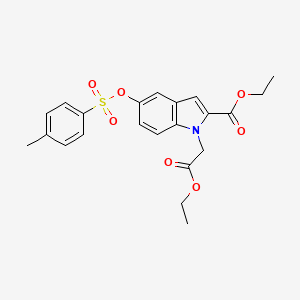
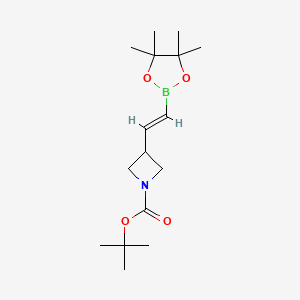
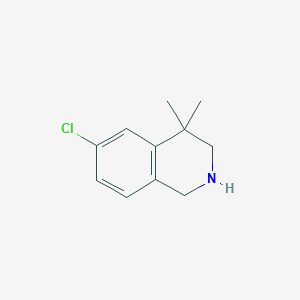
![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
